

Synthesis of 2-Nitro-3-nonanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-nitro-3-nonanone from 3-nonanone. The document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and expected analytical data. The synthesis of α -nitro ketones is a valuable transformation in organic chemistry, as the nitro group can be further manipulated to introduce other functional groups or participate in various carbon-carbon bond-forming reactions.

Synthetic Pathway Overview

The synthesis of 2-nitro-3-nonanone from 3-nonanone can be effectively achieved through a two-step sequence involving the formation of a silyl enol ether intermediate, followed by nitration. This method offers good control over the regionselectivity of the nitration, favoring the less substituted α -carbon.

An alternative, though potentially less direct, method involves a Henry reaction to create an α -nitro alcohol, which is subsequently oxidized to the target α -nitro ketone.

This guide will focus on the silyl enol ether route due to its likely higher regioselectivity and milder reaction conditions.

Experimental Protocols



Step 1: Synthesis of 3-(trimethylsilyloxy)non-2-ene

This procedure outlines the formation of the kinetic silyl enol ether of 3-nonanone, which is the key intermediate for the regioselective nitration at the C2 position.

Materials:

- 3-Nonanone
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Trimethylsilyl chloride (TMSCI)
- Anhydrous tetrahydrofuran (THF)
- · Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine.
- The solution is cooled to -78 °C in a dry ice/acetone bath.
- n-Butyllithium in hexanes is added dropwise to the stirred solution. The mixture is stirred at
 -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
- A solution of 3-nonanone in anhydrous THF is added dropwise to the LDA solution at -78 °C.
 The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.



- Trimethylsilyl chloride (TMSCI) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
- The reaction is guenched by the addition of saturated agueous sodium bicarbonate solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude 3-(trimethylsilyloxy)non-2-ene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitro-3-nonanone

This protocol describes the nitration of the silyl enol ether intermediate using tetranitromethane.

Materials:

- 3-(trimethylsilyloxy)non-2-ene (from Step 1)
- Tetranitromethane (TNM)
- Anhydrous dichloromethane (DCM)
- Silica gel for column chromatography

Procedure:

- A solution of 3-(trimethylsilyloxy)non-2-ene in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.
- A solution of tetranitromethane in anhydrous DCM is added dropwise to the cooled solution of the silyl enol ether. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction typically results in the formation of a colored solution which then fades.[1]



- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-nitro-3-nonanone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-nitro-3-nonanone. The yields are based on typical outcomes for similar reactions reported in the literature.[2]

Parameter	Value	Reference
Step 1: Silyl Enol Ether Formation		
Typical Yield	85-95%	General procedure for kinetic silyl enol ether formation.
Step 2: Nitration		
Typical Yield	70-85%	Based on nitration of silyl enol ethers with TNM.[1]
Overall Yield	60-80%	Calculated from the individual step yields.

Characterization Data

The following are the expected spectroscopic data for the final product, 2-nitro-3-nonanone.

Infrared (IR) Spectroscopy:

- C=O stretch: A strong absorption band is expected around 1715-1730 cm⁻¹.[3]
- NO₂ asymmetric stretch: A strong absorption band is expected around 1550 cm⁻¹.[4][5]
- NO₂ symmetric stretch: A medium to strong absorption band is expected around 1370 cm⁻¹.
 [4][5]



¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

- -CH(NO₂)- proton: A quartet or multiplet is expected around δ 5.2-5.4 ppm.
- -CH₂- (adjacent to C=O) protons: A triplet is expected around δ 2.6-2.8 ppm.
- -CH₃ (adjacent to -CH(NO₂)-) protons: A doublet is expected around δ 1.7-1.8 ppm.
- Alkyl chain protons (-CH₂-): Multiplets are expected in the range of δ 1.2-1.7 ppm.
- Terminal -CH₃ proton: A triplet is expected around δ 0.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

- C=O carbon: A resonance is expected around δ 200-205 ppm.[6]
- -CH(NO₂)- carbon: A resonance is expected around δ 88-92 ppm.
- Other alkyl carbons will appear in the upfield region of the spectrum.

Visualizations

Signaling Pathway: Synthesis of 2-Nitro-3-nonanone

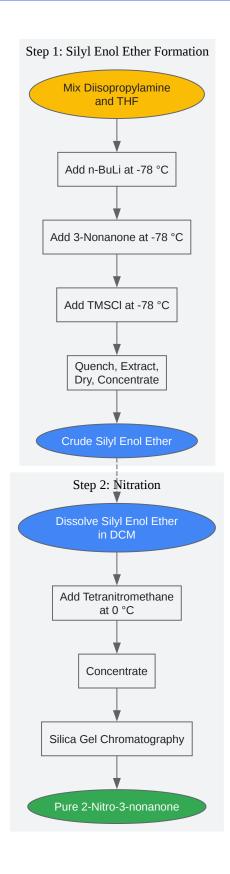


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Caption: Synthetic route to 2-nitro-3-nonanone via a silyl enol ether intermediate.

Experimental Workflow





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